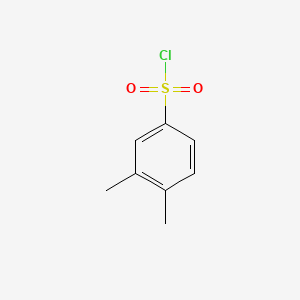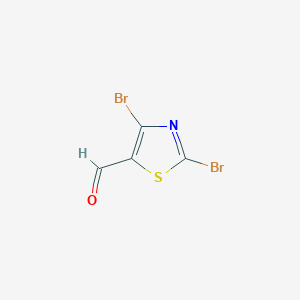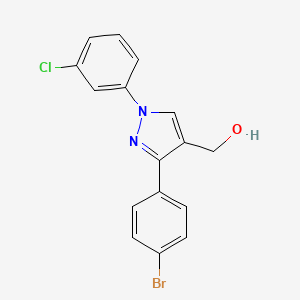
Benzaldehyde, 2,6-dimethoxy-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,6-dimethoxy-, oxime, also known as 2,6-dimethoxybenzaldehyde oxime, is a synthetic organic compound with the chemical formula C9H11NO2. It is a colorless solid that is soluble in alcohol and ether and is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. In addition, it has been studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Oxidation Mechanisms and Kinetics
Research has explored the oxidation of various methoxy benzaldehydes, including 2,6-dimethoxy benzaldehyde, to form corresponding carboxylic acids. This process is significant in understanding the chemical behavior and potential applications of these compounds in different environments (Malik, Asghar, & Mansoor, 2016).
Catalytic Reactions
A study demonstrated the efficiency of metalloporphyrins in catalyzing the oxidation of oximes, including those derived from benzaldehyde, to carbonyl compounds. This finding is pivotal for developing synthetic processes in organic chemistry (Zhou, Yuan, & Ji, 2010).
Beckmann Rearrangement
Benzaldehyde oxime has been utilized in catalytic Beckmann Rearrangement, transforming oximes into lactams. This reaction is fundamental in organic synthesis, particularly in pharmaceutical manufacturing (Izumi, 1990).
Formation of Oxime Ketals
Benzaldehyde O-tetrahydrofuran-2-yl oximes have been produced through C–H functionalization, catalyzed by transition metal triflates. This novel formation contributes to the understanding of functional group interconversions in organic chemistry (Shafi, 2015).
Synthesis and Cytotoxicity Studies
Research has used dimethoxy-benzaldehyde as a starting material in synthesizing compounds with potential cytotoxic effects. These studies are vital in drug discovery and understanding the biological activities of these compounds (Brandes et al., 2020).
Thermal Hazard Analysis
The thermal hazards and safety aspects of benzaldehyde oxime, an important intermediate in pharmaceuticals and agrochemicals, have been investigated, highlighting its decomposition characteristics and potential risks (Deng et al., 2017).
Conformational and Spectroscopic Studies
Conformational, spectroscopic, and physicochemical analyses of oxime molecules, including methoxy-benzaldehyde oximes, provide insights into their stability and behavior in different environments. Such studies are crucial for their potential applications in various scientific fields (Kaya, Kucuk, & Kaya, 2018).
Synthesis Techniques
Research on synthesizing benzaldehyde oxime using various catalysts, like Iron(III) Chloride, contributes to the development of efficient and sustainable synthetic methodologies in organic chemistry (Hong-ping, 2012).
Mécanisme D'action
Target of Action
It’s known that oximes, such as benzaldehyde oxime, can interact with various biological targets due to their ability to form hydrogen bonds .
Mode of Action
Benzaldehyde, 2,6-dimethoxy-, oxime, like other oximes, can undergo various chemical reactions. One notable reaction is the Beckmann rearrangement, where it can transform into an amide under certain conditions . This transformation can be catalyzed by nickel salts or photocatalyzed by BODIPY .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Beckmann rearrangement of oximes can be influenced by the presence of certain catalysts and the surrounding temperature .
Safety and Hazards
The safety data sheet for a similar compound, benzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde . These reactions suggest potential future directions for research and applications of benzaldehyde oximes.
Propriétés
IUPAC Name |
N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOQWBDLQYJOHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373123 |
Source


|
| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174966-94-0 |
Source


|
| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)






![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
